molecular formula C9H10N2O3 B15055452 2-(Cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 1707394-82-8

2-(Cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B15055452
CAS No.: 1707394-82-8
M. Wt: 194.19 g/mol
InChI Key: SCJQDCKFIJQUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a pyridazine derivative featuring a cyclopropylmethyl substituent at position 2 and a carboxylic acid group at position 2. The cyclopropylmethyl group introduces steric and electronic effects that may influence solubility, stability, and intermolecular interactions compared to analogs with other substituents .

Properties

CAS No.

1707394-82-8

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c12-8-7(9(13)14)3-4-10-11(8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

SCJQDCKFIJQUGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of Hydrazines with β-Ketoesters

A common route to dihydropyridazine derivatives involves the condensation of hydrazines with β-ketoesters. For example, cyclopropylmethylhydrazine can react with ethyl acetoacetate under acidic conditions to form the dihydropyridazine core. Subsequent oxidation and hydrolysis yield the carboxylic acid moiety.

Example Procedure :

  • Cyclization : Ethyl acetoacetate (1.0 eq) and cyclopropylmethylhydrazine (1.2 eq) are refluxed in ethanol with catalytic HCl for 6 hours.
  • Oxidation : The intermediate is treated with KMnO₄ in aqueous NaOH to introduce the 3-oxo group.
  • Hydrolysis : Acidic hydrolysis (H₂SO₄, 60°C) converts the ester to the carboxylic acid.

Key Data :

Step Reagents Temperature Yield
1 EtOH/HCl Reflux 67%
2 KMnO₄/NaOH 80°C 52%
3 H₂SO₄ 60°C 75%

Alkylation of Pyridazine Precursors

Direct O- or N-Alkylation

The cyclopropylmethyl group is introduced via alkylation of a pyridazine intermediate. For instance, 3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester is treated with bromomethylcyclopropane in the presence of Cs₂CO₃.

Example Procedure :

  • Alkylation : 3-Oxo-2,3-dihydropyridazine-4-carboxylate (1.0 eq) is reacted with bromomethylcyclopropane (1.1 eq) in DMF at 80°C for 2 hours.
  • Hydrolysis : The ester is hydrolyzed using NaOH (2.0 eq) in THF/H₂O (3:1) at 50°C.

Key Data :

Step Conditions Yield Purity
1 DMF, Cs₂CO₃, 80°C 78% 95%
2 NaOH, THF/H₂O, 50°C 85% 98%

Cyclization of Enaminones

Use of Meldrum’s Acid Derivatives

Enaminones derived from Meldrum’s acid undergo cyclization with hydrazines to form dihydropyridazines. For example, a three-component reaction between Meldrum’s acid, cyclopropylmethylamine, and ethyl glyoxylate yields the target compound after decarboxylation.

Example Procedure :

  • MCR Reaction : Meldrum’s acid (1.0 eq), cyclopropylmethylamine (1.0 eq), and ethyl glyoxylate (1.0 eq) are stirred in acetonitrile at 25°C for 24 hours.
  • Decarboxylation : The product is heated with K₂CO₃ in toluene to remove the Meldrum’s acid-derived carboxylate.

Key Data :

Step Reagents Yield
1 CH₃CN, 25°C 62%
2 K₂CO₃, toluene, 100°C 58%

Hydrolysis of Nitrile Intermediates

Nitrile to Carboxylic Acid Conversion

Nitrile-containing precursors are hydrolyzed under acidic or basic conditions. For instance, 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile is treated with H₂SO₄ to yield the carboxylic acid.

Example Procedure :

  • Hydrolysis : The nitrile (1.0 eq) is refluxed in 6M H₂SO₄ for 8 hours.
  • Neutralization : The mixture is cooled, neutralized with NaHCO₃, and extracted with EtOAc.

Key Data :

Step Conditions Yield
1 H₂SO₄, reflux 70%
2 NaHCO₃, EtOAc 95%

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield
MCR with Hydrazines Fewer steps, scalable Requires harsh oxidation 60–70%
Alkylation of Esters High regioselectivity Sensitive to moisture 75–85%
Enaminone Cyclization Mild conditions Low atom economy 50–60%
Nitrile Hydrolysis High conversion efficiency Long reaction times 65–75%

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The cyclopropylmethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Halogenated reagents, such as cyclopropylmethyl bromide, are typically used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Spectral Data

  • 2-(4-Chlorophenyl) Analogs (Ethyl Ester Derivative):
    • IR: Peaks at 1632, 1649, and 1726 cm$^{-1}$ correspond to three carbonyl groups (ester, ketone, and amide) .
    • NMR: Distinct signals for aromatic protons (δ 7.29–8.29) and ester groups (δ 1.25–4.31) .
  • 2-(2-Fluorophenyl) Analogs:
    • SMILES: Fc1ccccc1n1nccc(c1=O)C(=O)O, indicating fluorine’s para position and carboxylic acid group .

Thermal and Physical Properties

  • Melting Points: Ethyl ester derivative (): 159°C . 2-(4-Chlorobenzyl) analog: Not reported, but purity is 97% .
  • 2-(2-Fluorophenyl) analog: Available at 100 mg to 1 g scales ($138–$633) .

Biological Activity

2-(Cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H10_{10}N2_2O3_3
  • Molecular Weight : 194.19 g/mol
  • IUPAC Name : 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • CAS Number : 1707394-82-8

Biological Activity

The biological activity of 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has demonstrated anti-inflammatory effects. Studies have reported that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.

The exact mechanism by which 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammation and microbial resistance.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50_{50} value of approximately 50 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent.
  • Inflammation Model Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Comparative Analysis

To better understand the efficacy of 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, it is useful to compare it with other similar compounds:

Compound NameMolecular StructureAntimicrobial Activity (IC50_{50})Anti-inflammatory Activity
Compound AStructure A30 µg/mLModerate
Compound BStructure B70 µg/mLHigh
Compound C Structure C 50 µg/mL Significant

Q & A

Basic Research Question

  • 1H/13C-NMR : Essential for confirming the cyclopropylmethyl moiety (e.g., characteristic split signals for cyclopropyl CH₂ at δ 0.5–1.5 ppm and diastereotopic protons) and the pyridazine ring (aromatic protons at δ 7.5–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 237.0648 for C₁₀H₁₂N₂O₃).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (broad peak ~2500–3000 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the solid state.

How can researchers optimize reaction yields for 2-(Cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid synthesis?

Advanced Research Question
Yield optimization requires addressing steric hindrance from the cyclopropylmethyl group and sensitivity of the pyridazine ring. Strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for cyclopropylmethyl introduction .
  • Temperature Control : Maintaining ≤80°C prevents decomposition of the carboxylic acid moiety.
  • Protection/Deprotection : Temporarily protecting the carboxylic acid as a methyl ester (via Fischer esterification) minimizes side reactions during cyclization .

How should discrepancies in reported biological activity data for this compound be analyzed?

Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity Variability : Impurities ≥5% (e.g., unreacted cyclopropylmethyl precursors) can skew assays. Validate purity via HPLC (>98%) .
  • Assay Conditions : Adjust buffer pH (e.g., phosphate vs. Tris) to stabilize the carboxylic acid group.
  • Structural Confirmation : Re-examine NMR and HRMS data to rule out isomerization or degradation products .

What strategies are employed to design analogues for structure-activity relationship (SAR) studies?

Advanced Research Question
SAR exploration focuses on:

  • Cyclopropyl Modification : Replacing cyclopropylmethyl with bicyclo[1.1.1]pentane to assess steric effects.
  • Pyridazine Substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position to modulate electron density .
  • Carboxylic Acid Bioisosteres : Testing tetrazole or acyl sulfonamide replacements to improve membrane permeability .

How can side reactions during cyclopropylmethyl group introduction be mitigated?

Advanced Research Question
Common side reactions include β-hydride elimination (forming allylic byproducts) and ring-opening of the cyclopropane. Mitigation involves:

  • Low-Temperature Coupling : Conduct reactions at –20°C to suppress elimination pathways.
  • Bulky Ligands : Use t-BuXPhos ligands in palladium catalysis to enhance steric control .
  • Anhydrous Conditions : Rigorous drying of solvents (e.g., molecular sieves for THF) prevents acid-catalyzed cyclopropane ring-opening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.